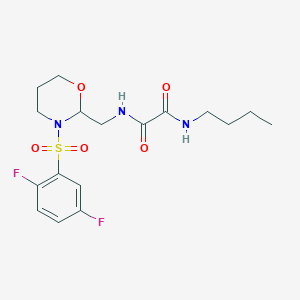
N1-butyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This would include the various chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would include the compound’s melting point, boiling point, solubility, density, molar mass, and other relevant physical and chemical properties.科学的研究の応用
Electrochemical Applications
Ionic liquids and sulfone-based electrolytes have shown promise in enhancing the performance of lithium-ion batteries, particularly at elevated temperatures. Studies like those conducted by Dong et al. (2018) investigate safe ionic liquid-sulfolane/LiDFOB electrolytes for high-voltage lithium-ion batteries, highlighting their thermal stability and low flammability, making them suitable for use in high-voltage applications at elevated temperatures (Dong et al., 2018).
Polymerization and Biocompatibility
The polymerization of 2-oxazolines initiated by perfluoroalkanesulfoneimides, as explored by Hayashi and Takasu (2015), demonstrates the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s. This research contributes to the development of materials with potential applications in biomedical fields, such as coatings that are biocompatible and possibly bioactive when hybridized with materials like bioactive glass (Hayashi & Takasu, 2015).
Synthesis of Sulfinyl Containing Compounds
Research into the activation of sulfoxides bearing a tert-butyl group for the synthesis of a range of sulfinic acid amides and new sulfoxides presents innovative approaches to creating sulfinyl-containing compounds. Such studies contribute to organic synthesis methodologies, offering new pathways for the development of chemicals with varied applications (Wei & Sun, 2015).
Novel Synthetic Methods
The development of novel synthetic approaches for the creation of N-(2-carboxyphenyl)aryloxalmonoamides from specific oxiranes, as investigated by Mamedov et al. (2016), provides valuable insights into the synthesis of anthranilic acid derivatives and oxalamides. This method is significant for its operational simplicity and high yield, offering a new formula for the production of these compounds (Mamedov et al., 2016).
Electrolytes for Lithium-Ion Batteries
Studies on novel binary electrolytes combining ionic liquids with sulfones for lithium-ion batteries, such as those by Xiang et al. (2013), underscore the importance of improving lithium salts solvability, ionic conductivity, and electrode compatibility. The research demonstrates the potential for these electrolytes to enhance battery performance significantly, especially in terms of discharge capacity and cycling stability (Xiang et al., 2013).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, environmental impact, and other safety and hazard information.
将来の方向性
This would involve a discussion of potential future research directions or applications for the compound.
特性
IUPAC Name |
N-butyl-N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O5S/c1-2-3-7-20-16(23)17(24)21-11-15-22(8-4-9-27-15)28(25,26)14-10-12(18)5-6-13(14)19/h5-6,10,15H,2-4,7-9,11H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVOCSJIHXMTOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-butyl-N2-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

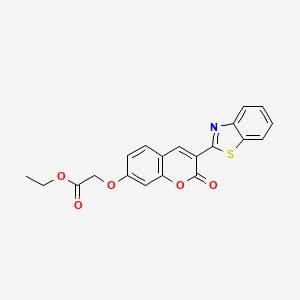
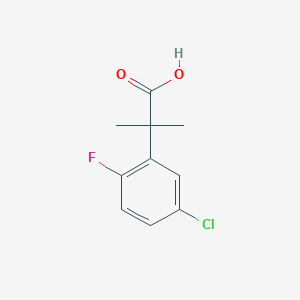
![N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2467268.png)
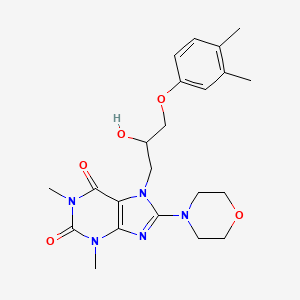
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2467270.png)
![N-(3-chlorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2467272.png)
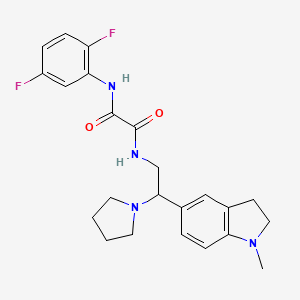
![(2Z,3E)-1-(4-chlorophenyl)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2467276.png)
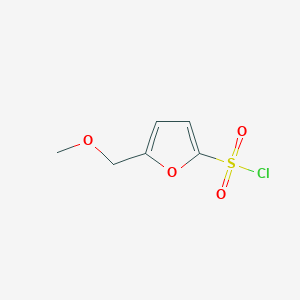
![diethyl 5-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2467278.png)
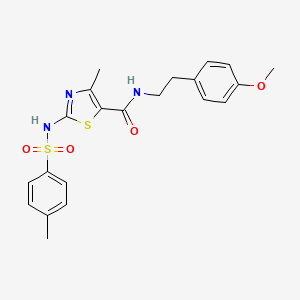
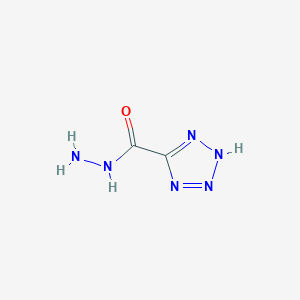
![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 3,4,5-trimethoxybenzoate](/img/structure/B2467283.png)
![2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467284.png)